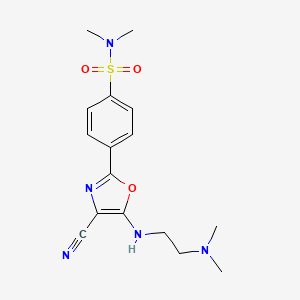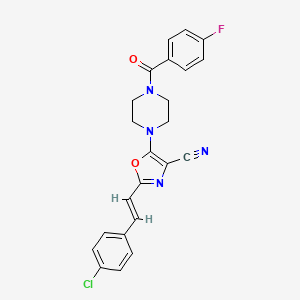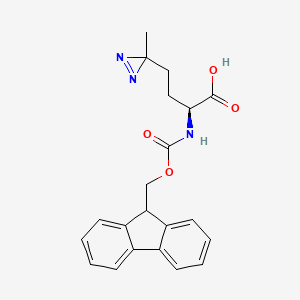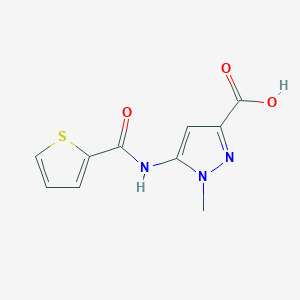
(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical Reactions Analysis
The dirhodium (II)/Xantphos catalyzed process mentioned above involves a three-component reaction of amines, diazo compounds, and allylic compounds. This process might be relevant to the chemical reactions involving “(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid”.作用機序
The mechanism of action of (4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid is not fully understood. However, it is believed that its anti-inflammatory properties are due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Its antioxidant properties are believed to be due to its ability to scavenge free radicals and prevent oxidative damage to cells. Its antitumor properties are believed to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines in the blood, reduce oxidative stress, and induce apoptosis in cancer cells. Additionally, it has been shown to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
One advantage of using (4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is its wide range of potential therapeutic applications. Additionally, its synthesis method is relatively straightforward and yields a high purity product. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of (4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid. One area of interest is the development of new drugs based on this compound for the treatment of inflammatory diseases, oxidative stress-related diseases, and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects. Finally, the development of new synthesis methods for this compound may improve its yield and purity, making it more accessible for use in lab experiments.
合成法
The synthesis of (4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves the reaction of 2-aminobenzoic acid with ethyl glyoxylate in the presence of sodium methoxide to form ethyl 2-(2-carboxyphenyl)glyoxylate. The resulting compound is then reacted with thiosemicarbazide to form this compound. The overall yield of this synthesis method is approximately 50%.
科学的研究の応用
(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications. Its anti-inflammatory properties have been shown to be effective in treating inflammatory diseases such as rheumatoid arthritis and asthma. Additionally, its antioxidant properties have been shown to be effective in preventing oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Its antitumor properties have also been studied, with promising results in the treatment of various types of cancer.
特性
IUPAC Name |
(4R)-2-(2-carboxyphenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4S/c13-10(14)7-4-2-1-3-6(7)9-12-8(5-17-9)11(15)16/h1-4,8-9,12H,5H2,(H,13,14)(H,15,16)/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGKHXCXWMNFPK-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CC=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(S1)C2=CC=CC=C2C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-Chloro-2-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2947236.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2947237.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)pentan-1-one](/img/structure/B2947240.png)

![2-{[(2-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2947249.png)
![2-chloro-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947250.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]piperidine-4-carboxylic acid dihydrochloride](/img/structure/B2947251.png)


![Ethyl 4-({[3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2947254.png)



